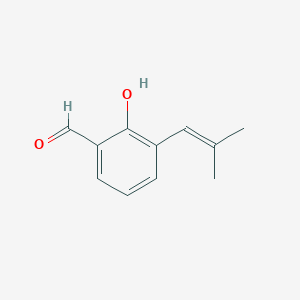
N-(2-Ethyl-1-hexen-1-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethyl-1-hexen-1-yl)pyrrolidine, also known as N-ethyl-2-hexenyl pyrrolidine, is a cyclic organic compound that is commonly used in synthetic organic chemistry. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, polymers, and other materials. N-ethyl-2-hexenyl pyrrolidine has been extensively studied for its use in various chemical reactions, including Diels-Alder cycloadditions, as well as its ability to act as a chiral auxiliary in asymmetric synthesis.
Applications De Recherche Scientifique
N-(2-Ethyl-1-hexen-1-yl)pyrrolidinexenyl pyrrolidine has been extensively studied for its use in various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as well as in Diels-Alder cycloadditions. Additionally, it has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, polymers, and other materials.
Mécanisme D'action
N-(2-Ethyl-1-hexen-1-yl)pyrrolidinexenyl pyrrolidine is an important intermediate in the synthesis of various compounds. It acts as a chiral auxiliary in asymmetric synthesis, allowing for the selective formation of one enantiomer over another. Additionally, it can act as a nucleophile in Diels-Alder cycloadditions, allowing for the formation of complex cyclic structures.
Biochemical and Physiological Effects
N-(2-Ethyl-1-hexen-1-yl)pyrrolidinexenyl pyrrolidine is a cyclic organic compound that is not known to have any significant biochemical or physiological effects. It is used solely as an intermediate in the synthesis of various compounds, and is not known to have any direct biological activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Ethyl-1-hexen-1-yl)pyrrolidinexenyl pyrrolidine is a versatile intermediate that can be used in a variety of laboratory experiments. It is relatively inexpensive and readily available, making it a cost-effective choice for many synthetic organic chemistry experiments. Additionally, it is highly soluble in many organic solvents, allowing for easy manipulation and purification. However, its use as a chiral auxiliary in asymmetric synthesis is limited by its low enantioselectivity.
Orientations Futures
In the future, N-(2-Ethyl-1-hexen-1-yl)pyrrolidinexenyl pyrrolidine could be used in the development of novel pharmaceuticals and agrochemicals. Additionally, it could be used to synthesize more complex polymers and other materials. Furthermore, research could be conducted to improve its enantioselectivity as a chiral auxiliary, allowing for the synthesis of more complex compounds. Finally, its use in Diels-Alder cycloadditions could be further explored, as it could potentially be used to synthesize a wide range of complex cyclic structures.
Méthodes De Synthèse
N-(2-Ethyl-1-hexen-1-yl)pyrrolidinexenyl pyrrolidine is most commonly synthesized via a three-step process. The first step involves the reaction of ethyl acetoacetate with ethyl formate to form the corresponding alpha-keto ester. This is followed by the reaction of the alpha-keto ester with ammonia in the presence of a base to form the corresponding alpha-amino ester. Finally, the alpha-amino ester is subjected to a reductive amination reaction to form the desired product, N-(2-Ethyl-1-hexen-1-yl)pyrrolidinexenyl pyrrolidine.
Propriétés
IUPAC Name |
1-[(E)-2-ethylhex-1-enyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-3-5-8-12(4-2)11-13-9-6-7-10-13/h11H,3-10H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOYDYLXVVWRIJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=CN1CCCC1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=C/N1CCCC1)/CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethyl-1-hexen-1-yl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














